Cas no 21354-71-2 (2,4-Dimethyl-3-hydroxyphenylacetic acid)

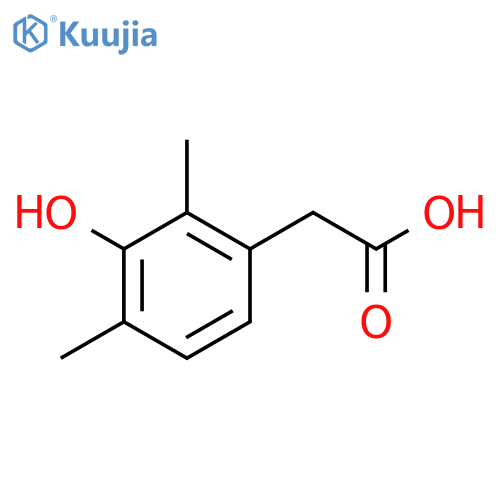

21354-71-2 structure

商品名:2,4-Dimethyl-3-hydroxyphenylacetic acid

CAS番号:21354-71-2

MF:C10H12O3

メガワット:180.200483322144

CID:5004807

2,4-Dimethyl-3-hydroxyphenylacetic acid 化学的及び物理的性質

名前と識別子

-

- 2,4-Dimethyl-3-hydroxyphenylacetic acid

-

- インチ: 1S/C10H12O3/c1-6-3-4-8(5-9(11)12)7(2)10(6)13/h3-4,13H,5H2,1-2H3,(H,11,12)

- InChIKey: MEKADJCCWNRNBX-UHFFFAOYSA-N

- ほほえんだ: OC1=C(C)C=CC(CC(=O)O)=C1C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 191

- トポロジー分子極性表面積: 57.5

- 疎水性パラメータ計算基準値(XlogP): 1.8

2,4-Dimethyl-3-hydroxyphenylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010009718-250mg |

2,4-Dimethyl-3-hydroxyphenylacetic acid |

21354-71-2 | 97% | 250mg |

$470.40 | 2023-09-02 | |

| Alichem | A010009718-500mg |

2,4-Dimethyl-3-hydroxyphenylacetic acid |

21354-71-2 | 97% | 500mg |

$815.00 | 2023-09-02 | |

| Alichem | A010009718-1g |

2,4-Dimethyl-3-hydroxyphenylacetic acid |

21354-71-2 | 97% | 1g |

$1549.60 | 2023-09-02 |

2,4-Dimethyl-3-hydroxyphenylacetic acid 関連文献

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

21354-71-2 (2,4-Dimethyl-3-hydroxyphenylacetic acid) 関連製品

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量